molecular formula C8H14O B12629892 (2R)-2-pent-4-enylcyclopropan-1-ol

(2R)-2-pent-4-enylcyclopropan-1-ol

Cat. No.: B12629892
M. Wt: 126.20 g/mol
InChI Key: RQYNRRRPNBIJKC-GVHYBUMESA-N
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Description

(2R)-2-pent-4-enylcyclopropan-1-ol is a chiral cyclopropane derivative with a pent-4-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-pent-4-enylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include the use of an inert solvent like diethyl ether or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-pent-4-enylcyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-enyl side chain can be reduced to form a saturated cyclopropane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: The major products are cyclopropanone derivatives.

    Reduction: The major product is (2R)-2-pentylcyclopropan-1-ol.

    Substitution: The major products depend on the nucleophile used, such as (2R)-2-pent-4-enylcyclopropyl halides or amines.

Scientific Research Applications

(2R)-2-pent-4-enylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-pent-4-enylcyclopropan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its hydroxyl group and chiral center, influencing molecular recognition and binding. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-pent-4-enylcyclopropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    Cyclopropylmethanol: A simpler cyclopropane derivative with similar reactivity but lacking the pent-4-enyl side chain.

    Pent-4-enylcyclopropane: A related compound without the hydroxyl group, which affects its reactivity and applications.

Uniqueness

(2R)-2-pent-4-enylcyclopropan-1-ol is unique due to its combination of a chiral center, a cyclopropane ring, and a pent-4-enyl side chain. This combination imparts specific reactivity and potential for stereoselective interactions, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R)-2-pent-4-enylcyclopropan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8?/m1/s1

InChI Key

RQYNRRRPNBIJKC-GVHYBUMESA-N

Isomeric SMILES

C=CCCC[C@@H]1CC1O

Canonical SMILES

C=CCCCC1CC1O

Origin of Product

United States

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